Product packaging for 1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol(Cat. No.:CAS No. 32706-30-2)

1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol

Cat. No.: B15069238
CAS No.: 32706-30-2
M. Wt: 204.22 g/mol
InChI Key: QBUKUSLUHOGZCT-UHFFFAOYSA-N
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Description

1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol is a chemical compound belonging to the quinoxaline family, a class of heterocyclic structures known for their significant versatility in medicinal chemistry and chemical biology research. Quinoxaline derivatives are frequently explored for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties . A prominent area of research for diol-substituted compounds like this one is in the field of bacterial communication . This compound is structurally related to (S)-4,5-dihydroxy-2,3-pentanedione (DPD), a key signaling molecule known as Autoinducer-2 (AI-2) that modulates quorum sensing (QS) in both Gram-negative and Gram-positive bacteria . By interfering with QS pathways, which regulate virulence factor production and biofilm formation, research compounds such as this one serve as valuable tools for developing novel anti-virulence strategies and addressing the challenge of antimicrobial resistance (AMR) . Researchers can utilize this compound to synthesize more stable heteroaromatic analogs, such as quinoxaline derivatives, where the carbonyl groups of DPD are embedded within the ring structure, thereby stabilizing the molecule for further experimental investigation . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B15069238 1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol CAS No. 32706-30-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32706-30-2

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-(3-methylquinoxalin-2-yl)ethane-1,2-diol

InChI

InChI=1S/C11H12N2O2/c1-7-11(10(15)6-14)13-9-5-3-2-4-8(9)12-7/h2-5,10,14-15H,6H2,1H3

InChI Key

QBUKUSLUHOGZCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(CO)O

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 1 3 Methylquinoxalin 2 Yl Ethane 1,2 Diol

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic techniques are fundamental to determining the precise structure of a chemical compound. For 1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy would be required for full characterization.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to reveal the chemical shifts, integration, and coupling patterns for all protons in the molecule. This would include distinct signals for the methyl group, the protons on the ethane-1,2-diol side chain, and the aromatic protons on the quinoxaline (B1680401) ring.

¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom, including the methyl carbon, the two carbons of the diol moiety, and the carbons of the quinoxaline core.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the arrangement of atoms within the molecule.

However, a search for published ¹H, ¹³C, or 2D NMR data specific to this compound did not yield any results. Therefore, no data tables of chemical shifts or coupling constants can be presented.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, fragmentation patterns)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecular ion, which in turn would confirm the elemental formula of this compound (C₁₁H₁₂N₂O₂).

Fragmentation Patterns: Analysis of the fragmentation in techniques like tandem mass spectrometry (MS/MS) would help to identify key structural components, such as the loss of water from the diol or fragmentation of the quinoxaline ring. Studies on other quinoxaline derivatives have established typical fragmentation routes, which would serve as a basis for comparison.

Specific mass spectrometry data, including exact mass measurements or fragmentation patterns for this compound, are not available in the reviewed literature.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the diol's hydroxyl groups. Other key peaks would include C-H stretches for the aromatic and aliphatic portions, C=N and C=C stretching for the quinoxaline ring, and C-O stretching for the alcohol groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the vibrations of the quinoxaline ring system.

A search for published IR or Raman spectra for this specific compound was unsuccessful.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. A successful crystallographic analysis of this compound would reveal the exact conformation of the molecule in the crystal lattice and the nature of any hydrogen bonding involving the diol moiety.

Despite searches for crystallographic data, no published crystal structure for this compound could be found. Therefore, no data on its solid-state structure can be provided.

Conformational Preferences and Intramolecular Interactions of the Ethane-1,2-diol Moiety

The ethane-1,2-diol side chain is flexible, and its conformation is influenced by steric and electronic factors, including the potential for intramolecular hydrogen bonding between the two hydroxyl groups or between a hydroxyl group and one of the nitrogen atoms of the quinoxaline ring. The rotational conformation around the C-C bond of the diol (gauche vs. anti) is a key feature.

Without experimental data from NMR (e.g., coupling constants) or X-ray crystallography, any discussion of the conformational preferences of this compound would be purely theoretical. Such an analysis would involve computational modeling, but no such studies for this specific molecule were found in the public domain.

Reaction Mechanisms and Chemical Transformations of 1 3 Methylquinoxalin 2 Yl Ethane 1,2 Diol

Mechanistic Pathways of Formation via Dehydrogenative Condensation

The synthesis of the quinoxaline (B1680401) core of the title compound can be achieved through modern, atom-economical methods such as acceptorless dehydrogenative condensation (ADC). This approach typically involves the reaction of an o-phenylenediamine (B120857) with a vicinal diol, catalyzed by a transition metal complex. drugmoneyart.comacs.orgrsc.org This method is considered environmentally benign as it produces only water and hydrogen gas as byproducts. acs.org

The general mechanism for the formation of a quinoxaline ring from a 1,2-diamine and a 1,2-diol proceeds through a cascade of catalytic steps:

Dehydrogenation of the Diol: The catalyst, often a complex of manganese, iron, iridium, or nickel, first facilitates the dehydrogenation of the vicinal diol to form an α-hydroxy ketone or a 1,2-dicarbonyl intermediate. researchgate.netresearchgate.netacs.org

Condensation: The in situ-generated carbonyl compound then undergoes condensation with the o-phenylenediamine. One of the amino groups of the diamine reacts with a carbonyl group to form a hemiaminal, which then dehydrates to an imine (Schiff base).

Cyclization and Aromatization: The second amino group attacks the remaining carbonyl group, leading to an intramolecular cyclization to form a dihydroquinoxaline intermediate. chim.it Subsequent dehydrogenation of this intermediate, often facilitated by the same catalyst, results in the formation of the stable, aromatic quinoxaline ring. researchgate.net

For the specific synthesis of 1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol, a plausible precursor would be 3,4-dihydroxy-2-butanone reacting with o-phenylenediamine. The initial condensation would likely occur between the amino groups and the ketone and a-hydroxy-aldehyde functionalities, followed by cyclization and aromatization to yield the target molecule.

Various catalytic systems have been developed to promote this transformation efficiently.

Table 1: Catalytic Systems for Dehydrogenative Synthesis of Quinoxalines from Vicinal Diols

Catalyst System Diol Substrate Diamine Substrate Conditions Yield Reference
Manganese Pincer Complex / KH 1,2-Propanediol 1,2-Diaminobenzene 150°C, 24h 90% drugmoneyart.comacs.org
Knölker-type Iron Complex / Cs₂CO₃ 1-Phenylethane-1,2-diol 2-Nitroaniline (B44862)* 150°C, 24h 94% researchgate.netresearchgate.net
NiBr₂ / 1,10-Phenanthroline / K₂CO₃ 1-Phenylethane-1,2-diol 2-Nitroaniline* 150°C, 24h 90% acs.org
Iridium P^N^P Pincer Complex Various Diols Aromatic Diamines High Temp N/A researchgate.net

Note: In these examples, a 2-nitroaniline is used, which is reduced in situ to the diamine before condensation.

Reactivity of the Vicinal Diol Group (e.g., Oxidation, Protection, Derivatization)

The vicinal diol on the side chain at the C2 position is a site of significant chemical reactivity, allowing for a variety of transformations.

Oxidation: The 1,2-diol moiety is susceptible to oxidative cleavage. Treatment with reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) would break the carbon-carbon bond between the two hydroxyl-bearing carbons. This reaction would cleave the side chain to yield 3-methylquinoxaline-2-carbaldehyde (B27001) and formaldehyde. This transformation is a common diagnostic test for vicinal diols and a useful synthetic step. Milder oxidation, for instance using a boronic acid catalyst, can selectively oxidize one of the hydroxyl groups to yield an α-hydroxyketone. rsc.org

Protection: In multi-step syntheses involving reactions at the quinoxaline core, the diol group often requires protection to prevent unwanted side reactions. A common strategy is the formation of a cyclic acetal (B89532) or ketal. For example, reacting the diol with acetone (B3395972) in the presence of an acid catalyst would form a stable 2,2-dimethyl-1,3-dioxolane (B146691) ring, known as an acetonide. This protecting group is robust under neutral and basic conditions but can be easily removed by aqueous acid.

Derivatization: The hydroxyl groups can be readily derivatized to modify the molecule's properties.

Esterification: Reaction with acyl chlorides or anhydrides can form mono- or di-esters.

Boronate Ester Formation: A characteristic reaction of vicinal diols is their rapid and reversible reaction with boronic acids in neutral or basic media to form stable cyclic boronate esters. escholarship.orgnih.gov This reaction is frequently employed for the selective detection, purification, and analysis of diol-containing compounds using techniques like mass spectrometry. escholarship.orgresearchgate.net

Table 2: Common Reactions of the Vicinal Diol Group

Reaction Type Reagent(s) Product Type
Oxidative Cleavage NaIO₄ or Pb(OAc)₄ Aldehyde (from side chain cleavage)
Protection Acetone, Acid Catalyst Cyclic Ketal (Acetonide)
Derivatization Boronic Acid (e.g., BPBA) Cyclic Boronate Ester
Derivatization Acyl Chloride, Base Mono- or Di-ester

Reactions Involving the Quinoxaline Core (e.g., Electrophilic/Nucleophilic Substitution, N-Oxidation)

The quinoxaline ring system possesses distinct reactivity patterns determined by the electron-withdrawing nature of its two nitrogen atoms.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient pyrazine (B50134) ring is activated for nucleophilic attack. nih.gov While the title compound lacks a leaving group for a traditional SNAr reaction, related quinoxalines with leaving groups (e.g., a halogen) at the C2 or C3 position readily undergo substitution by nucleophiles. udayton.edunih.gov Furthermore, quinoxaline N-oxides can undergo Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a carbanion attacks the ring. rsc.org Strong nucleophiles, such as organolithium reagents or Grignard reagents, can also add across the C=N bonds of the quinoxaline ring. sapub.orgnih.gov

N-Oxidation: The lone pairs on the nitrogen atoms of the quinoxaline core can be oxidized to form N-oxides. Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can produce the corresponding mono-N-oxide or 1,4-di-N-oxide. nih.govthieme-connect.dersc.org N-oxidation significantly alters the reactivity of the quinoxaline ring; it increases the susceptibility of the C2 and C3 positions to nucleophilic attack and can direct C-H functionalization at positions ortho to the N-oxide group. thieme-connect.denih.gov Quinoxaline 1,4-di-N-oxides are an important class of compounds with a wide range of biological activities. nih.govnih.gov

Table 3: Summary of Reactions on the Quinoxaline Core

Reaction Type Reagent(s) Position(s) of Attack General Outcome
Electrophilic Substitution HNO₃/H₂SO₄ Benzene (B151609) Ring (5,6,7,8) Sluggish reaction, requires harsh conditions.
Nucleophilic Substitution R-Li, R-MgX Pyrazine Ring (2,3) Addition across C=N bonds.

Stability and Degradation Pathways

The quinoxaline ring is an aromatic system and is generally characterized by high thermal and chemical stability. However, the molecule can degrade under specific, typically harsh, conditions. The diol side chain represents a point of potential instability compared to the robust aromatic core.

Studies on structurally similar compounds, such as 2-(2',3'-dihydroxypropyl)-3-hydroxymethylquinoxaline, have shown that transformations can occur under acidic or alkaline conditions upon heating. tandfonline.com Potential degradation pathways for this compound could mirror these findings and may include:

Acid-Catalyzed Rearrangement: Under strong acidic conditions, protonation of a hydroxyl group followed by loss of water could generate a carbocation on the side chain. This could lead to a pinacol-type rearrangement, yielding a ketone.

Dehydration: At elevated temperatures, particularly in the presence of acid or base, dehydration of the diol could occur, potentially leading to the formation of an enol or a vinyl alcohol, which would tautomerize to a ketone.

Ring Opening/Cleavage: Extreme pH and high temperatures could eventually lead to the degradation of the pyrazine ring, although this would require significantly more forcing conditions than transformations involving the side chain.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 1 3 Methylquinoxalin 2 Yl Ethane 1,2 Diol Analogues

Modification of the Vicinal Diol Moiety

The vicinal diol is a versatile functional group that can be readily modified to explore its role in biological activity. Alterations to its polarity, hydrogen-bonding capacity, and steric bulk can provide valuable insights into its interaction with biological targets.

Esterification and etherification of the hydroxyl groups in the vicinal diol moiety are common strategies to modulate the lipophilicity and steric properties of the molecule.

Esterification: Reaction of the diol with various acyl chlorides or anhydrides can yield mono- or di-esters. This transformation can enhance cell membrane permeability and can be designed to create prodrugs that are hydrolyzed in vivo to release the active diol.

Etherification: Conversion of the hydroxyl groups to ethers, using reagents such as alkyl halides under basic conditions, can also increase lipophilicity. The choice of the alkyl group allows for fine-tuning of the steric and electronic properties of this part of the molecule.

Table 1: Potential Ester and Ether Derivatives of 1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol and Their Predicted Physicochemical Properties

Derivative Modification Predicted Change in Lipophilicity Potential Impact on Activity
Diacetate EsterEsterificationIncreasedEnhanced cell permeability
Dibenzoate EsterEsterificationSignificantly IncreasedIncreased steric bulk, potential for π-stacking interactions
Dimethyl EtherEtherificationIncreasedReduced hydrogen bonding capacity
Dibenzyl EtherEtherificationSignificantly IncreasedIncreased steric bulk and lipophilicity

Mild oxidation of the vicinal diol can lead to the formation of an α-hydroxy ketone or, upon further oxidation, a 1,2-dicarbonyl derivative. These modifications drastically alter the electronic and hydrogen-bonding characteristics of this side chain.

α-Hydroxy Ketone: This transformation changes one of the hydroxyl groups into a carbonyl group, which can act as a hydrogen bond acceptor.

1,2-Diketone: Further oxidation to a diketone introduces two carbonyl groups, significantly increasing the electrophilicity and planarity of the side chain.

The vicinal diol can be reacted with aldehydes or ketones to form cyclic acetals or ketals, respectively. This strategy is useful for conformational constraint of the side chain and for modulating solubility and metabolic stability. The size and nature of the cyclic protecting group can be varied to probe the steric requirements of the binding site.

Substitutions on the Quinoxaline (B1680401) Ring System

The quinoxaline ring itself offers multiple positions for substitution, allowing for the exploration of electronic and steric effects on biological activity.

The methyl group at the C-3 position is a key feature of the parent molecule. Its impact can be evaluated by synthesizing analogues with different substituents at this position.

Alkyl Chain Homologation: Replacing the methyl group with larger alkyl groups (ethyl, propyl, etc.) can probe for the presence of a hydrophobic pocket in the target binding site.

Introduction of Functional Groups: Substitution of the methyl group with other functionalities, such as a trifluoromethyl group or a phenyl ring, can significantly alter the electronic properties and potential for specific interactions.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) and amino (-NH2) can increase the electron density of the ring system. In some quinoxaline series, the presence of EDGs has been shown to enhance antibacterial activity. mdpi.com

Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl), nitro (-NO2), and cyano (-CN) decrease the electron density of the quinoxaline ring. The effect of EWGs can vary; for instance, in some cases, a chloro substituent led to moderate antibacterial activity, while a nitro group decreased diuretic activity in a different series of quinoxaline derivatives. mdpi.com

Table 2: Predicted Effects of Substituents on the Quinoxaline Ring of this compound Analogues

Position of Substitution Substituent Electronic Effect Predicted Impact on Biological Activity
C-3-CH2CH3Inductive DonorPotential for increased hydrophobic interactions
C-3-CF3Strong Electron-WithdrawingMay alter binding mode and metabolic stability
C-6/C-7-OCH3Electron-DonatingPotential for enhanced activity based on SAR of other quinoxalines mdpi.com
C-6/C-7-ClElectron-WithdrawingVariable effects, may lead to moderate activity mdpi.com
C-6/C-7-NO2Strong Electron-WithdrawingMay decrease activity in certain biological assays mdpi.com

N-Oxidation of the Quinoxaline Nitrogen Atoms

A prevalent strategy to modulate the biological activity of quinoxaline derivatives is the oxidation of the nitrogen atoms in the pyrazine (B50134) ring to form quinoxaline 1,4-di-N-oxides (QdNOs). nih.gov This modification often leads to a significant enhancement or alteration of the compound's pharmacological profile, including antimicrobial, antitumoral, and antiprotozoal activities. nih.govnih.govbenthamdirect.com

The introduction of the N-oxide functional groups can influence the molecule's electronic properties, solubility, and its ability to act as a pro-drug. The mechanism of action for many QdNOs involves bioreduction in hypoxic environments, such as those found in solid tumors or certain bacterial infections, leading to the generation of reactive oxygen species that can damage cellular components like DNA. mdpi.com

The structure-activity relationship of QdNOs has been extensively studied, revealing key insights into the optimal substitution patterns for various biological activities. For instance, the presence of a methyl group at the 3-position of the quinoxaline ring has been shown to be favorable for antibacterial activity. mdpi.com Furthermore, electron-withdrawing groups at the 6- or 7-position, such as a chlorine atom, can enhance activity, while electron-donating groups may reduce it. mdpi.com

Below is a hypothetical data table illustrating the potential impact of N-oxidation and further substitution on the biological activity of this compound analogues, based on established SAR principles for quinoxaline 1,4-di-N-oxides.

Table 1: Hypothetical SAR of N-Oxidized this compound Analogues

Compound IDR1R2N-OxidationPredicted Biological Activity
A-1 HHNoneBaseline
A-2 HH1,4-di-N-oxideEnhanced Antibacterial
A-3 ClH1,4-di-N-oxidePotent Antibacterial
A-4 HCl1,4-di-N-oxidePotent Antibacterial
A-5 OCH3H1,4-di-N-oxideReduced Antibacterial
A-6 CF3H1,4-di-N-oxideHighly Potent Antibacterial

Synthetic Libraries and Combinatorial Chemistry for Derivative Generation

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and the generation of synthetic libraries are powerful tools. nih.govnih.gov These approaches allow for the rapid synthesis of a large number of structurally related compounds, which can then be subjected to high-throughput screening to identify promising drug candidates. nih.govresearchgate.net

Both solid-phase and solution-phase parallel synthesis methodologies have been successfully applied to the creation of quinoxaline libraries. nih.gov For the target compound, a combinatorial library could be designed by systematically varying substituents at three key positions: the diol side chain, the methyl group at position 3, and the benzene (B151609) ring of the quinoxaline core.

For example, the hydroxyl groups of the ethane-1,2-diol moiety could be derivatized to form ethers, esters, or carbamates. The methyl group at position 3 could be replaced with other alkyl or aryl groups. Finally, various substituents, such as halogens, alkyl, alkoxy, or nitro groups, could be introduced onto the benzene ring at positions 6 and 7.

The following table provides a conceptual framework for a combinatorial library based on the this compound core structure.

Table 2: Conceptual Combinatorial Library for this compound Analogues

Scaffold PositionR1 (Diol Modification)R2 (Position 3)R3 (Position 6)R4 (Position 7)
Variation 1 -OH, -OH-CH3HH
Variation 2 -OCH3, -OCH3-CH3ClH
Variation 3 -OAc, -OAc-CH2CH3FH
Variation 4 -O(CO)NHPh-PhHCl
Variation 5 -OH, -OH-CH3NO2H

Computational Approaches to Predict Structure-Activity Relationships

Computational methods play a crucial role in modern drug discovery by enabling the prediction of structure-activity relationships and guiding the rational design of new derivatives. rsc.org For quinoxaline-based compounds, a variety of computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been employed to identify promising drug candidates and to understand their mechanisms of action. nih.govekb.egekb.eg

Molecular docking studies can be used to predict the binding mode and affinity of this compound analogues to a specific biological target, such as an enzyme or a receptor. tandfonline.comijpsnonline.com For instance, if the target is a protein kinase, docking simulations could reveal key interactions between the quinoxaline core, the diol side chain, and the amino acid residues in the ATP-binding pocket of the enzyme. ekb.egekb.eg This information can then be used to design modifications that enhance these interactions and improve the inhibitory potency of the compound.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can be used to predict the activity of novel, unsynthesized analogues of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing.

A hypothetical molecular docking study of this compound analogues targeting a hypothetical protein kinase is summarized in the table below. The predicted binding affinities are based on the general principles of ligand-protein interactions.

Table 3: Hypothetical Molecular Docking Results for this compound Analogues

Compound IDModificationPredicted Binding Affinity (kcal/mol)Key Interactions
B-1 Parent Compound-7.5Hydrogen bonds via diol
B-2 6-Chloro substitution-8.2Additional hydrophobic interaction
B-3 Diol converted to cyclic acetal (B89532)-6.8Loss of key hydrogen bonds
B-4 3-Ethyl substitution-7.6Minor steric clash
B-5 N-oxidation-8.0Enhanced electrostatic interactions

Theoretical and Computational Chemistry of 1 3 Methylquinoxalin 2 Yl Ethane 1,2 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules. For 1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol, such studies would be invaluable in understanding its behavior at the atomic and electronic levels.

Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) and ab initio methods could provide a detailed picture of the electronic structure of this compound. These calculations would reveal the distribution of electrons within the molecule and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For similar quinoxaline (B1680401) derivatives, DFT studies have been employed to understand their electronic properties and reactivity.

A hypothetical representation of the kind of data that could be generated is presented in the table below.

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7
Ionization Potential6.5
Electron Affinity1.8
Electronegativity4.15
Chemical Hardness2.35

Note: The values in this table are hypothetical and for illustrative purposes only, pending actual experimental or computational data.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods are adept at predicting spectroscopic properties, which can aid in the identification and characterization of compounds. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra, providing insights into the electronic transitions within the molecule. Similarly, DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structure elucidation. Such predictive studies have been successfully applied to various quinoxaline and other heterocyclic compounds.

A hypothetical table of predicted vs. experimental data is shown below to illustrate the potential output of such research.

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H......
¹³C......

Note: This table is a template and awaits data from future studies.

Molecular Docking and Dynamics Simulations (Focused on Ligand-Target Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a ligand might interact with a biological target, such as a protein or enzyme. For this compound, docking studies could reveal potential biological targets and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Quinoxaline derivatives have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex over time, assessing its stability and conformational changes. These simulations offer deeper insights into the binding thermodynamics and kinetics.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be employed to model chemical reaction pathways, identifying intermediates and transition states. This allows for the calculation of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism. For this compound, this could be applied to its synthesis or potential metabolic pathways. Such studies have been conducted for other organic reactions involving heterocyclic compounds.

Conformational Analysis using Computational Methods

The three-dimensional structure of a molecule, or its conformation, plays a significant role in its physical and biological properties. Computational methods can be used to perform a systematic search for the different stable conformations of this compound and to determine their relative energies. This information is crucial for understanding its flexibility and how it might interact with other molecules.

Exploration of Biological Activities and Underlying Mechanisms of Action for 1 3 Methylquinoxalin 2 Yl Ethane 1,2 Diol and Its Derivatives

Antimicrobial Activities: Modes of Action

Quinoxaline (B1680401) derivatives have demonstrated potent activity against a wide range of microbial pathogens, including bacteria, fungi, and viruses. nih.govresearchgate.net Their efficacy stems from various mechanisms of action that disrupt essential microbial processes.

The antibacterial action of quinoxaline derivatives is often multifactorial, targeting key cellular processes necessary for bacterial survival. Quinoxaline 1,4-di-N-oxides (QdNOs), a prominent subgroup, are known to be bioreductive compounds, meaning their activity is enhanced under anaerobic conditions. nih.gov

One primary mechanism involves the generation of reactive oxygen species (ROS) and subsequent DNA damage. nih.gov The N-oxide groups on the quinoxaline ring are considered crucial for this antibacterial activity. nih.gov Studies on QdNOs like cyadox and olaquindox (B1677201) have shown that they are reduced within anaerobic bacteria, leading to oxidative stress and DNA damage. nih.gov Another significant antibacterial mechanism is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. tandfonline.com Certain 2,3-diaminoquinoxaline analogues have been shown to bind to the quinolone-binding site of S. aureus DNA gyrase, acting as DNA intercalators and thereby inhibiting DNA synthesis. tandfonline.com The nitro group on some quinoxaline derivatives can also alter the DNA structure of bacterial cells, contributing to the inhibition of DNA synthesis. tandfonline.com

Furthermore, some quinoxaline derivatives may interfere with bacterial cell wall synthesis. Vancomycin, a known antibiotic, functions by binding to the terminal D-alanyl-D-alanine of cell wall precursors, inhibiting cell wall biosynthesis. nih.gov Studies on a novel quinoxaline derivative against Methicillin-resistant Staphylococcus aureus (MRSA) suggest it may offer a new therapeutic approach, with low minimum inhibitory concentrations (MICs) observed against MRSA isolates. nih.gov

Table 1: Antibacterial Mechanisms of Quinoxaline Derivatives
Derivative ClassBacterial TargetMechanism of ActionReferences
Quinoxaline 1,4-di-N-oxides (QdNOs)Anaerobic bacteria (e.g., Clostridium perfringens)Bioreduction of N-oxide groups, generation of reactive oxygen species (ROS), leading to DNA oxidative damage. nih.gov
2,3-diaminoquinoxaline analoguesStaphylococcus aureusInhibition of DNA gyrase via DNA intercalation at the quinolone-binding site. tandfonline.com
Nitro-quinoxaline derivativesBacterial cellsAlters DNA structure, inhibiting DNA synthesis. tandfonline.com
General Quinoxaline DerivativesMethicillin-resistant S. aureus (MRSA)Potential interference with cell wall biosynthesis. nih.gov

Quinoxaline derivatives also exhibit significant antifungal properties against various pathogenic fungi, including those affecting plants and humans. nih.govnih.gov The mechanisms underlying their antifungal action are diverse.

One study on novel quinoxaline derivatives demonstrated potent activity against the plant pathogen Rhizoctonia solani. nih.gov Scanning electron microscopy suggested that these compounds act as potential inhibitors of R. solani by disrupting the fungal cell structure. mdpi.com Another series of flavonol derivatives containing a quinoxaline moiety showed strong antifungal activity against Sclerotinia sclerotiorum. acs.org

For human pathogens, a novel derivative, 3-hydrazinoquinoxaline-2-thiol, has shown promising fungicidal effects against various Candida species. nih.gov While the precise mechanisms for many antifungal quinoxalines are still under investigation, they are believed to interfere with essential fungal cellular structures and metabolic pathways, similar to their antibacterial counterparts. mdpi.comsemanticscholar.org Some compounds have exhibited inhibitory effects superior to commercial fungicides like azoxystrobin. nih.govacs.org

Table 2: Antifungal Activity of Quinoxaline Derivatives
Derivative/CompoundFungal TargetObserved Effect/ActivityReferences
Compound 5j and 5t (Quinoxaline derivatives)Rhizoctonia solani (RS)Potent anti-RS activity with EC50 values of 8.54 and 12.01 μg/mL, respectively, superior to azoxystrobin. nih.gov
Compound YB9 (Flavonol derivative with quinoxaline)Sclerotinia sclerotiorum (S.s.)Strongest antifungal activity with an EC50 value of 1.0 μg/mL, better than azoxystrobin. acs.org
3-hydrazinoquinoxaline-2-thiolCandida speciesPromising fungicidal effects demonstrated in vitro and in a mice oral candidiasis model. nih.gov
Compound 2 (Quinoxalinylhydrazide derivative)Rhizoctonia solaniIn vivo inhibition rate of 66.1% in rice leaves. Suggested to be a potential inhibitor of R. solani. mdpi.com

The quinoxaline scaffold is a promising framework for the development of antiviral drugs. nih.govnih.gov Derivatives have shown activity against a range of viruses, including Potato Virus Y (PVY), Human Immunodeficiency Virus (HIV), and Human Cytomegalovirus (HCMV). nih.govacs.org

The mechanism of action often involves the inhibition of crucial viral enzymes. For instance, the drug candidate S-2720, which bears a quinoxaline core, was identified as a potent inhibitor of HIV-1 reverse transcriptase. nih.govresearchgate.net For plant viruses like PVY, certain quinoxaline derivatives containing a dithioacetal moiety have demonstrated effective protective activity. acs.org The antiviral action in plants can also be indirect; compound D30 was found to increase defense enzyme activity and chlorophyll (B73375) content, promoting photosynthesis and enhancing the plant's own disease resistance. acs.org

Structure-activity relationship studies on novel quinoxaline derivatives with anti-HCMV activity indicated that antiviral efficacy depends on specific chemical features, such as the presence of a dimethylquinoxalinyl methylene (B1212753) nucleus and a lipophilic ester function, which are crucial for inhibiting viral replication. nih.gov

Table 3: Antiviral Mechanisms of Quinoxaline Derivatives
Derivative Class/CompoundViral TargetMechanism of ActionReferences
S-2720HIV-1Inhibition of reverse transcriptase. nih.govresearchgate.net
Compound D30 (with dithioacetal moiety)Potato Virus Y (PVY)Inhibition of viral activity and enhancement of plant defense mechanisms. acs.org
Dimethylquinoxalinyl methylene derivativesHuman Cytomegalovirus (HCMV)Inhibition of viral replication; activity dependent on specific structural features. nih.gov

Antiparasitic Activities: Mechanistic Insights

Quinoxaline derivatives have emerged as potent agents against various protozoan parasites, including those responsible for trypanosomiasis and malaria. nih.govnih.gov

Quinoxaline derivatives, particularly QdNOs, have shown significant in vitro activity against Trypanosoma cruzi, the parasite that causes Chagas' disease, and Trypanosoma brucei, the causative agent of human African trypanosomiasis. nih.govnih.govusp.br The mechanism of action is thought to involve the reductive metabolism of the quinoxaline compounds within the parasite. nih.gov

Structure-activity relationship studies suggest that the presence of electron-withdrawing groups on the benzene (B151609) portion of the quinoxaline ring enhances antitrypanosomal activity. nih.gov This supports the hypothesis that a reductive process is implicated in their mode of action, likely leading to the production of cytotoxic species within the parasite. nih.gov Certain 2-chloro-3-methylsulfoxylsulfonyl and 2-chloro-3-methylsulfinyl quinoxalines have been identified as particularly potent, with some being more active than reference drugs like nifurtimox. nih.govusp.br

The quinoline (B57606) core, a related structure, is the basis for established antimalarials like chloroquine (B1663885) and quinine, which are thought to act by interfering with the digestion of hemoglobin in the parasite's food vacuole. nih.gov They inhibit the polymerization of toxic heme, leading to parasite death. nih.govjocpr.com

Quinoxaline derivatives also demonstrate potent anti-plasmodial properties. nih.govresearchgate.net A screen of a chemical library identified a quinoxaline compound that acts by inhibiting the Plasmodium falciparum PI4-kinase. nih.gov To better understand the mode of action, in vitro resistance evolution experiments have been conducted. These studies identified mutations in a gene named quinoxaline resistance protein (PfQRP1), a non-essential putative hydrolase, as a mechanism of resistance. nih.gov This suggests that PfQRP1 or its associated pathway could be a direct or indirect target of these compounds. nih.gov The development of quinoxaline-based compounds with single-digit nanomolar IC₅₀ values against multi-drug resistant P. falciparum strains highlights their potential as next-generation antimalarials. nih.gov

Table 4: Antiparasitic Mechanisms of Quinoxaline Derivatives
Derivative ClassParasite TargetMechanism of ActionReferences
Quinoxaline 1,4-di-N-oxides (QdNOs)Trypanosoma cruziReductive metabolism within the parasite, leading to cytotoxicity. Activity enhanced by electron-withdrawing substituents. nih.gov
2-chloro-3-methylsulfinyl/sulfonyl quinoxalinesTrypanosoma brucei, Trypanosoma cruziPotent antiparasitic activity, though the precise mechanism is still under investigation. nih.govusp.br
General Quinoxaline DerivativesPlasmodium falciparumInhibition of PfPI4-kinase; potential interaction with quinoxaline resistance protein (PfQRP1). nih.gov

Anti-amoebic and Antitrichomonas Mechanisms

Quinoxaline derivatives have demonstrated notable efficacy against several protozoan parasites. Specifically, quinoxaline-1,4-di-N-oxides (QdNOs) have shown potent activity against Entamoeba histolytica, the causative agent of human amoebiasis. nih.gov In comparative studies, several 7-carboxylate QdNOs exhibited superior anti-amoebic activity to metronidazole, the standard drug for treatment. nih.gov Certain derivatives, identified as T-017, T-014, T-001, and T-016, displayed high selectivity indices, suggesting they are promising candidates for anti-amoebic drugs. nih.gov Further research into the mechanism of these compounds revealed that they induce morphological changes, increase reactive oxygen species, and alter the proteomic profile of E. histolytica trophozoites. nih.gov Another study synthesized a series of 2-(5-substituted-3-phenyl-2-pyrazolinyl)-1,3-thiazolino[5,4-b]quinoxaline derivatives and found that their anti-amoebic activity was enhanced compared to their chalcone (B49325) and pyrazoline precursors. nih.gov One compound from this series, 6b, showed better efficacy and lower toxicity than metronidazole. nih.gov

The activity of quinoxaline derivatives extends to Trichomonas vaginalis. nih.gov Quinoxaline-1,4-di-N-oxides, in particular, have been noted for their trichomonacidal properties. nih.govresearchgate.net The mechanism of action for some derivatives is believed to involve the inhibition of triosephosphate isomerase (TIM), a crucial enzyme in parasite metabolism. researchgate.net For instance, a 7-methyl ester quinoxaline-1,4-di-N-oxide derivative was reported to inhibit Trichomonas vaginalis TIM (TvTIM). researchgate.net One specific compound, T-143, was identified as having potent trichomonacidal activity with an IC₅₀ value of 45.20 nM, and also showed efficacy against G. lamblia and E. histolytica, proposing it as a broad-spectrum antiparasitic agent. tandfonline.com

Table 1: Antiprotozoal Activity of Selected Quinoxaline Derivatives
CompoundTarget OrganismReported Activity/MetricReference
T-001, T-014, T-016, T-017E. histolyticaHigh selectivity index; better activity than metronidazole. nih.gov
Compound 6bE. histolyticaBetter antiamoebic activity and less toxic than metronidazole. nih.gov
Compound T-143T. vaginalisIC₅₀ = 45.20 nM tandfonline.com

Anticancer Activities: Molecular Pathways

Derivatives of the quinoxaline scaffold are recognized as a significant class of compounds in the development of anticancer agents. mdpi.comnih.gov Their therapeutic potential stems from their ability to interfere with multiple molecular pathways crucial for cancer cell proliferation, survival, and metastasis. ekb.eg These mechanisms include the inhibition of key signaling enzymes like protein kinases, disruption of cellular structural components, induction of programmed cell death, and selective targeting of the unique tumor microenvironment. ekb.egekb.eg

Quinoxaline derivatives are effective inhibitors of various tyrosine kinases, which are critical regulators of cell growth and angiogenesis in tumors. ekb.eg A key target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase essential for tumor angiogenesis. nih.govsemanticscholar.org Two new series of 3-methylquinoxaline derivatives, specifically 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol, were designed to act as VEGFR-2 inhibitors. nih.govnih.gov

In one study, compound 27a emerged as the most potent VEGFR-2 inhibitor with an IC₅₀ of 3.2 nM, comparable to the established drug sorafenib. nih.gov Another highly promising compound, 11e , also demonstrated significant VEGFR-2 inhibitory activity. nih.govtandfonline.com The anticancer effects of these compounds are strongly correlated with their ability to inhibit VEGFR-2. nih.gov Quinoxaline derivatives also show inhibitory effects against other tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), which is another important target in cancer therapy. ekb.egnih.gov

The c-Met proto-oncogene, a receptor tyrosine kinase, is another important target for quinoxaline-based anticancer agents. ekb.egnih.gov Several novel series of quinoxaline derivatives have been synthesized and evaluated for their specific inhibitory activity against the c-Met kinase enzyme. nih.gov Many of these compounds exhibited potent activity. nih.govskku.edu

One study identified a specific R-isomer, referred to as compound 4 , which showed an IC₅₀ of 6 nM against c-Met kinase, an activity level similar to the known inhibitor crizotinib. In contrast, its S-isomer (compound 5 ) was 15-fold less active, highlighting the stereospecificity of the interaction. The N-1 atom of the quinoline scaffold, a related structure, is thought to form a crucial hydrogen bond with the amino acid Met 1160 in the hinge region of the kinase, providing a model for the interaction of quinoxaline derivatives as well. cas.ac.cn

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Research has shown that these compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov

One potent 3-methylquinoxaline derivative, compound 11e , was found to induce apoptosis in 49.14% of HepG2 cancer cells, a significant increase compared to the control group. nih.govnih.govtandfonline.com This was accompanied by a 2.34-fold increase in the levels of both caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade. nih.govtandfonline.com Furthermore, the compound caused a 3.14-fold increase in the pro-apoptotic protein BAX and a 3.13-fold decrease in the anti-apoptotic protein Bcl-2, shifting the cellular balance towards cell death. nih.govtandfonline.com Similarly, another quinoxaline-based agent, compound IV , was shown to upregulate pro-apoptotic proteins p53, caspase-3, and caspase-8, while downregulating Bcl-2 in prostate cancer cells. tandfonline.com

Disruption of microtubule dynamics is a well-established strategy in cancer therapy, and quinoxaline derivatives have emerged as effective inhibitors of tubulin polymerization. nih.govresearchgate.net By interfering with the assembly of tubulin into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.govmdpi.com

A series of novel quinoxaline derivatives were synthesized, with Compound 12 identified as the most potent, exhibiting antiproliferative activity with IC₅₀ values in the range of 0.19–0.51 μM. nih.gov This compound was shown to inhibit tubulin polymerization, disrupt the microtubule network, and cause G2/M phase arrest. nih.govsciprofiles.com The mechanism is often associated with binding to the colchicine (B1669291) binding site on β-tubulin. mdpi.com Some quinoxaline derivatives have been investigated as dual inhibitors, targeting both tubulin polymerization and protein kinases like EGFR, presenting a multi-faceted approach to cancer treatment. nih.gov

Table 2: Anticancer Mechanisms and Potency of Key Quinoxaline Derivatives
CompoundMechanism of ActionPotency / EffectReference
Compound 27aVEGFR-2 InhibitionIC₅₀ = 3.2 nM nih.gov
Compound 4 (R-isomer)c-Met Kinase InhibitionIC₅₀ = 6 nM
Compound 11eApoptosis Induction49.14% apoptosis in HepG2 cells; 2.34-fold increase in Caspase-3/9. nih.govtandfonline.com
Compound 12Tubulin Polymerization InhibitionIC₅₀ = 0.19–0.51 μM nih.gov
DCBPQ / DCQHypoxia-Selective CytotoxicityHypoxia Cytotoxicity Ratio (HCR) = 100 nih.govnih.gov

Solid tumors often contain regions of low oxygen, or hypoxia, which contribute to resistance against conventional chemotherapy and radiation. nih.govnih.gov Quinoxaline 1,4-dioxides (QdNOs) are a class of bioreductive drugs that exhibit selective toxicity toward these hypoxic cells. nih.govspandidos-publications.comresearchgate.net Their mechanism relies on the anaerobic environment of hypoxic tumors, which facilitates the reduction of the N-oxide groups, leading to the formation of cytotoxic radical species. nih.govmdpi.com

The hypoxia-selective toxicity of QdNOs is highly dependent on the substituents on the quinoxaline heterocycle. nih.govnih.gov Studies evaluating a range of differently substituted QdNOs found them to be 50- to 100-fold more cytotoxic to cancer cells under hypoxic conditions compared to normal oxygen levels (oxia). nih.govspandidos-publications.com The 2-benzoyl-3-phenyl-6,7-dichloro-derivative of QdNO (DCBPQ , also referred to as DCQ ) was identified as a particularly potent and selective agent, with a hypoxia cytotoxicity ratio (HCR) of 100. nih.govnih.gov This compound also significantly reduced the levels of hypoxia-inducible factor (HIF)-1α, a key protein in the cellular response to hypoxia. nih.gov In contrast, other derivatives like the 2-benzoyl-3-phenyl (BPQ ) and 2-acyl-3-methyl (AMQ ) derivatives were less cytotoxic under hypoxic conditions. nih.gov

Anti-inflammatory and Antioxidant Properties: Mechanistic Basis

The therapeutic potential of quinoxaline derivatives often extends to anti-inflammatory and antioxidant activities, which are rooted in specific molecular mechanisms. The structural features of the quinoxaline scaffold and its substituents play a crucial role in mediating these effects.

The anti-inflammatory action of many quinoxaline compounds is linked to their ability to inhibit key enzymes in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. mdpi.com Certain novel quinoxaline derivatives have been synthesized and identified as potent and selective inhibitors of the COX-2 enzyme. nih.govmdpi.com The sulfonyl group, present in some non-steroidal anti-inflammatory drugs (NSAIDs), is also a feature in some synthesized tricyclic compounds that show preferential inhibition of COX-2 over COX-1. mdpi.com This selectivity is a desirable trait, as COX-1 inhibition is associated with gastrointestinal side effects.

The antioxidant properties of quinoxaline derivatives are attributed to their capacity to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are harmful byproducts of cellular metabolism. nih.gov The primary mechanisms by which small molecule antioxidants scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govmdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, while in the SET mechanism, a single electron is transferred from the antioxidant to the radical. nih.gov The polyphenolic nature of some derivatives, characterized by hydroxyl groups on a phenyl ring, is a significant contributor to their antioxidant activity. nih.gov The efficacy of these compounds is often evaluated through in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests, which measure the compound's ability to donate an electron or hydrogen atom. mdpi.comresearchgate.net

Enzyme Inhibition Studies (Beyond Kinases)

Beyond their well-documented effects on kinases, derivatives of 1-(3-methylquinoxalin-2-yl)ethane-1,2-diol have been investigated for their inhibitory activity against a range of other enzymes implicated in various diseases. These studies reveal a broader enzymatic interaction profile for the quinoxaline class of compounds.

Notable among these are studies focusing on enzymes central to inflammation and metabolic disorders. For instance, several quinoxaline derivatives have demonstrated significant inhibitory effects on cyclooxygenase (COX) enzymes. nih.govmdpi.com Similarly, research has identified quinoxalinone Schiff's bases as inhibitors of Lactate Dehydrogenase A (LDHA), an enzyme overexpressed in many cancers and involved in anaerobic glycolysis. mdpi.com Furthermore, certain quinoxaline derivatives have been evaluated for their potential to manage diabetes through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. researchgate.net

The table below summarizes the inhibitory activities of selected quinoxaline derivatives against these non-kinase enzymes.

Enzyme TargetQuinoxaline DerivativeActivityReference
Cyclooxygenase-2 (COX-2)Compound 4a (a quinoxaline-hydrazone derivative)IC₅₀ = 0.3 µM nih.gov
Cyclooxygenase-2 (COX-2)Compound 13 (a quinoxaline-thiocarbohydrazide derivative)IC₅₀ = 0.4 µM nih.gov
Cyclooxygenase-2 (COX-2)Compound 6d (a quinazolinone Schiff's base)100% inhibition at 200 µg/mL mdpi.com
Lactate Dehydrogenase A (LDHA)Compound 6g (a quinoxalinone Schiff's base)89.85% inhibition at 200 µg/mL mdpi.com
Lactate Dehydrogenase A (LDHA)Compound 6a (a quinoxalinone Schiff's base)89.70% inhibition at 200 µg/mL mdpi.com
α-glucosidaseN-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (NPOQA)Docking score: -6.5 kcal/mol (compared to acarbose) researchgate.net
α-amylaseN-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (NPOQA)Docking score: -6.9 kcal/mol (compared to acarbose) researchgate.net

Molecular Target Identification and Validation Approaches

Identifying the specific molecular targets of this compound and its derivatives is fundamental to understanding their mechanism of action and advancing them as therapeutic agents. This process typically involves a combination of computational (in silico) prediction methods followed by experimental (in vitro) validation.

In Silico Target Prediction: Computational approaches are frequently the first step in hypothesizing potential biological targets. Molecular docking is a widely used technique that simulates the interaction between a small molecule (ligand) and the binding site of a target protein. mdpi.comresearchgate.net These simulations can predict the binding affinity and conformation of the compound within the protein's active site, providing insights into its potential inhibitory action. pensoft.netresearchgate.net For example, docking studies have been used to explore the binding modes of quinoxaline derivatives with enzymes like COX-2, LDHA, α-glucosidase, and α-amylase. mdpi.comresearchgate.net Another powerful in silico tool is the use of target prediction software, such as SwissTargetPrediction, which screens a compound's structure against databases of known bioactive molecules to predict a range of potential protein targets based on chemical similarity. researchgate.net

In Vitro Target Validation: Following computational predictions, experimental validation is essential to confirm the activity at the identified targets. This is primarily achieved through in vitro enzymatic assays. These assays directly measure the effect of the compound on the activity of a purified enzyme. The potency of the inhibition is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. This approach has been extensively used to validate the inhibitory effects of quinoxaline derivatives on a variety of enzymes, including COX-2, LDHA, and various kinases. nih.govmdpi.comresearchgate.net A strong correlation between the results of enzymatic inhibition assays and cellular activity provides compelling evidence for the compound's mechanism of action.

Advanced Research Applications and Potential of 1 3 Methylquinoxalin 2 Yl Ethane 1,2 Diol

Role as Precursors in Advanced Organic Synthesis

The primary value of 1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol in chemical research lies in its role as a versatile synthetic intermediate. The quinoxaline (B1680401) ring itself is typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.govnih.gov However, the presence of the ethane-1,2-diol moiety on a pre-formed quinoxaline core provides a reactive handle for a multitude of subsequent chemical transformations.

Recent synthetic strategies have demonstrated that diols can be directly used to construct quinoxaline derivatives. For instance, a transition-metal-free redox condensation of 2-nitroamines with diols has been shown to produce various quinoxaline derivatives in moderate to excellent yields (46–98%). nih.gov Another approach involves the direct reaction of o-phenylenediamine with diols under mild conditions, catalyzed by a Mn(I) complex, to synthesize 1,2,3,4-tetrahydroquinoxalines. researchgate.net These methods highlight the utility of diols as foundational building blocks for the quinoxaline system.

Once incorporated, the diol functional group on this compound can undergo several key reactions:

Oxidation: The vicinal diol can be selectively oxidized to form an α-hydroxy ketone, an α-hydroxy aldehyde, or a 1,2-dicarbonyl compound. These resulting carbonyl groups are crucial for subsequent condensation, C-C bond formation, or heterocycle synthesis.

Cleavage: Oxidative cleavage of the C-C bond in the diol group (e.g., using periodate) would yield an aldehyde, providing a direct route to derivatives like quinoxaline-2-carboxaldehyde, a key building block for many other complex molecules.

Derivatization: The hydroxyl groups can be converted into a wide array of other functional groups, such as ethers, esters, or halides. This allows for the attachment of other molecular fragments, including polymers, bioactive moieties, or signaling units, thereby tailoring the final compound for specific applications.

This synthetic flexibility makes this compound a valuable starting material for constructing libraries of novel quinoxaline derivatives for screening in materials science and medicinal chemistry. researchgate.netnih.gov

Applications in Materials Science (e.g., Optoelectronic, Fluorescent, Polymeric Materials)

While direct applications of this compound in materials science are not documented, its core quinoxaline structure is a key component in a variety of advanced functional materials due to its electron-deficient nature and rigid planar structure. core.ac.ukrsc.org Derivatives synthesized from this diol precursor could be integrated into optoelectronic, fluorescent, and polymeric materials.

Fluorescent Materials: The quinoxaline moiety is a well-established fluorophore. ingentaconnect.comnih.gov Its derivatives are used in organic light-emitting diodes (OLEDs), often as emitters exhibiting thermally activated delayed fluorescence (TADF). rsc.org The design of D-A structures incorporating quinoxaline can lead to multifunctional luminescent materials that exhibit aggregation-induced emission (AIE) and mechanochromic luminescence (MCL), where the emission color changes in response to mechanical force. rsc.org This makes them suitable for applications in sensors and advanced display technologies.

Material TypeQuinoxaline Derivative ClassKey Properties & ApplicationsReference
Polymer Solar CellsDonor-Acceptor Conjugated PolymersTunable energy levels, broad absorption spectra, high power conversion efficiency. rsc.orgacs.org
Organic LEDs (OLEDs)Thermally Activated Delayed Fluorescence (TADF) EmittersSmall singlet-triplet energy splitting, high external quantum efficiency. rsc.org
Fluorescent MaterialsDonor-Acceptor-Donor (D-A-D) Symmetrical StructuresPolymorphism, mechanochromic luminescence (MCL), aggregation-induced emission (AIE). rsc.org
Organic Electronics2,3-di(thiophen-2-yl)quinoxaline AminesIntramolecular charge transfer (ICT), solid-state emission, ambipolar charge transport. researchgate.net

Use in Chemical Probes for Biological Systems

The inherent photophysical properties of the quinoxaline ring make its derivatives excellent candidates for the development of chemical probes and sensors for biological and environmental systems. mdpi.comresearchgate.net The ability to modify the quinoxaline scaffold allows for the fine-tuning of its sensitivity and selectivity towards specific analytes.

Quinoxaline-based chemosensors have been successfully designed for the detection of various metal cations, including Fe³⁺, Cu²⁺, and Hg²⁺. nih.gov These sensors can operate through different mechanisms, such as colorimetric changes visible to the naked eye or "turn-off" fluorescent responses upon binding to the target ion. nih.gov For example, the derivative 6-methyl-2,3-di(quinoline-2-yl)quinoxaline acts as a dual probe, showing a distinct color change from colorless to yellow for Fe³⁺ and significant fluorescence quenching for Cu²⁺.

Furthermore, quinoxaline derivatives have been developed as pH indicators, particularly for acidic environments where many common sensors are ineffective. mdpi.com Their utility extends to biological imaging and labeling. mdpi.com Recently, radioiodinated quinoxaline carboxamides have been synthesized and evaluated as melanoma-targeting probes, demonstrating significant tumor uptake and favorable clearance from non-target organs. nih.gov This highlights the potential of using quinoxaline derivatives as scaffolds for targeted drug delivery and diagnostic agents. The diol group in this compound could serve as an attachment point for biomolecules or targeting ligands to create such advanced probes.

Probe TypeTarget AnalyteSensing MechanismReference
Dual ChemosensorFe³⁺ and Cu²⁺Colorimetric (Fe³⁺) and Fluorescence Quenching (Cu²⁺)
Fluorescent SensorHg²⁺"Switch-off" Fluorescence nih.gov
pH IndicatorH⁺ (Acidic Media)Colorimetric and Fluorometric Shifts mdpi.com
RadiotracerMelanoma (Melanin)Targeted Radionuclide Accumulation nih.gov

Exploration in Agrochemicals (e.g., Plant Virus Inhibition)

The quinoxaline moiety is a privileged structure found in numerous compounds with a wide spectrum of biological activities, including applications in agriculture. nih.govrsc.org Research has shown that quinoxaline derivatives possess potent herbicidal, fungicidal, and insecticidal properties. nih.govacs.org

Specifically, in the area of plant pathology, certain quinoxaline derivatives have been evaluated as antimicrobial agents against plant pathogenic bacteria and fungi. rsc.org For instance, studies have identified quinoxaline compounds with potent activity against Rhizoctonia solani, the fungus responsible for rice sheath blight, with efficacy superior to the commercial fungicide azoxystrobin. rsc.org Other derivatives have shown promise as herbicide safeners, protecting crops like Zea mays from the phytotoxic effects of herbicides by enhancing the plant's natural detoxification pathways. nih.gov

While the direct testing of this compound against plant viruses has not been reported, the broader class of N-heterocycles is a major focus of antiviral research. The fight against devastating pathogens like the Tobacco Mosaic Virus (TMV) relies on finding new chemical agents that can inhibit viral replication or induce plant resistance. nih.govmdpi.com Given the demonstrated broad-spectrum biological activity of quinoxalines, this scaffold represents a promising starting point for developing novel agents for plant virus inhibition. nih.govnih.gov The diol precursor could be used to synthesize a variety of new derivatives for screening against TMV and other significant plant viruses.

Future Perspectives and Research Challenges for 1 3 Methylquinoxalin 2 Yl Ethane 1,2 Diol

Development of Novel and Efficient Synthetic Routes

A primary challenge in the advancement of 1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol research is the development of more efficient and sustainable synthetic methodologies. Traditional methods for creating the quinoxaline (B1680401) core often involve the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.org For the target molecule, this would likely involve a derivative of o-phenylenediamine (B120857) and a suitably substituted four-carbon diketone or its equivalent, followed by dihydroxylation of a vinyl side chain.

One-Pot Reactions: Establishing one-pot procedures that combine cyclization and side-chain functionalization would significantly streamline the synthesis, reduce waste, and improve cost-effectiveness. mdpi.comnih.gov

Green Chemistry Approaches: There is a growing need to replace hazardous solvents and reagents with more environmentally benign alternatives. researchgate.net The use of catalysts like polyethylene (B3416737) glycol (PEG) or bentonite (B74815) clay, which have been successful in other quinoxaline syntheses, could offer milder reaction conditions. researchgate.netresearchgate.net

Catalytic Systems: Exploration of novel catalysts, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or various phosphate (B84403) catalysts, could enhance reaction rates and yields for the core quinoxaline structure. researchgate.net Adapting these systems for the specific synthesis of side-chain diols is a crucial next step.

The development of such routes is essential for producing the compound in sufficient quantities for extensive biological screening and further derivatization. researchgate.net

Table 1: Potential Modern Synthetic Strategies

Strategy Potential Advantage Relevant Precursors
One-Pot Synthesis Reduced reaction time, lower cost, less waste. mdpi.comnih.gov o-phenylenediamine derivatives, α-dicarbonyl compounds. sapub.org
Green Catalysis Milder conditions, environmental safety. researchgate.net Phenacyl halides, 1,2-diaminobenzene derivatives. nih.gov

Elucidation of Undiscovered Biological Mechanisms

The quinoxaline scaffold is a component of compounds with a vast range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.comnih.gov Quinoxaline derivatives have been shown to exert their effects through various mechanisms, such as the inhibition of tyrosine kinases, C-MET kinase, and tubulin polymerization. mdpi.com Some derivatives also act as inhibitors of enzymes like Thymidine phosphorylase (TP), which is involved in nucleotide catabolism. mdpi.com

For this compound, the specific biological mechanisms remain largely unexplored. A significant research challenge is to move beyond preliminary screening and identify its precise molecular targets. Future investigations should aim to:

Identify Target Enzymes and Receptors: Utilize techniques like affinity chromatography and proteomics to identify specific proteins that bind to the compound. This could reveal novel targets or confirm activity against known ones, such as topoisomerase or various kinases. mdpi.comresearchgate.net

Probe Cellular Pathways: Investigate how the compound affects cellular signaling pathways, apoptosis, and cell cycle regulation, particularly in cancer cell lines. Quinoxaline-1,4-di-N-oxides, for example, have shown significant in vitro antitumor activity. mdpi.comsapub.org

Explore Structure-Activity Relationships (SAR): Synthesize and test analogues of the compound to understand how the methyl group and the ethane-1,2-diol side chain contribute to its biological activity. This is crucial for optimizing potency and selectivity. mdpi.com

The diol functional group, in particular, may confer unique properties related to solubility and hydrogen bonding interactions with biological targets, distinguishing its mechanism from other quinoxalines.

Exploration of New Therapeutic and Industrial Applications

Building on the diverse bioactivities of its parent class, this compound holds potential for various applications that are yet to be explored. While many quinoxalines are investigated for their roles as anticancer, antibacterial, or antiviral agents, the scope of possibilities is much broader. nih.gov

Potential Therapeutic Applications:

Neurodegenerative Disorders: Some quinoxaline derivatives have shown activity as antagonists at glycine/NMDA receptors, suggesting a potential role in treating neurological conditions. mdpi.com Research could explore if this compound or its derivatives modulate these or other CNS targets.

Antiprotozoal Agents: Quinoxaline 1,4-dioxides have demonstrated antiprotozoal activity, opening a potential avenue for developing new treatments for parasitic diseases. nih.gov

Emerging Infectious Diseases: Given their known antiviral properties, this class of compounds represents a promising starting point for developing inhibitors against novel or drug-resistant viruses. mdpi.com

Potential Industrial Applications:

Materials Science: Quinoxaline derivatives have been used as pigments and oil stabilizers. researchgate.net The specific properties of this compound could be evaluated for applications in advanced materials or as functional dyes.

Agrochemicals: The antifungal and antibacterial properties of quinoxalines could be harnessed for the development of new agricultural chemicals to protect crops from pathogens. researchgate.net

A major challenge is the extensive screening and validation required to prove efficacy and safety for any new application, a process that demands significant investment in time and resources.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the research and development of this compound and its analogues. nih.govnih.gov These computational tools can navigate the vast chemical space to design novel molecules and predict their properties, thereby reducing the reliance on costly and time-consuming laboratory experiments. xjtlu.edu.cnresearchgate.net

Future research efforts can leverage AI and ML in several key areas:

De Novo Drug Design: AI models, such as variational autoencoders (VAEs) and reinforcement learning frameworks, can generate novel quinoxaline structures with desired pharmacological profiles. nih.govnih.gov These models can be trained on existing libraries of active compounds to learn the structural features essential for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build robust QSAR models that correlate the structural features of quinoxaline derivatives with their biological activities. nih.gov This allows for the rapid virtual screening of new designs and the prioritization of candidates for synthesis.

ADME/T Prediction: A significant hurdle in drug development is poor pharmacokinetics and toxicity. AI/ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new derivatives early in the design phase, helping to minimize late-stage failures. nih.gov

Table 2: Application of AI/ML in Compound Development

AI/ML Technique Application Expected Outcome
Machine Learning (ML) QSAR modeling, ADME/T prediction. nih.govnih.gov Prioritization of lead compounds with high efficacy and low toxicity. nih.gov
Deep Learning (DL) De novo design, analysis of complex biological data. nih.gov Generation of novel, synthesizable quinoxaline derivatives with optimized properties. xjtlu.edu.cn

Q & A

Basic: What synthetic methodologies are recommended for 1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol?

Answer:
The synthesis of this compound can be achieved via asymmetric catalysis or enzymatic resolution to obtain enantiomerically pure forms. A reported method involves reacting 3-methylquinoxaline-2-carbaldehyde with glyoxylic acid under basic conditions, followed by stereoselective reduction using chiral catalysts (e.g., Ru-BINAP complexes) to yield the diol . Purification typically involves column chromatography, and structural confirmation requires 1^1H/13^13C NMR, HRMS, and polarimetry. For analogs, protecting groups (e.g., acetates) may be introduced to stabilize reactive hydroxyl moieties during synthesis .

Basic: How should researchers characterize the purity and stereochemistry of this compound?

Answer:

  • Chromatography: Use reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) to resolve enantiomers.
  • Spectroscopy: 1^1H NMR (DMSO-d6d_6) will show distinct hydroxyl proton signals (~4.5–5.5 ppm) and aromatic quinoxaline protons (~7.5–8.5 ppm). 13^13C NMR confirms the diol backbone (C-OH ~70–75 ppm) .
  • Mass Spectrometry: HRMS (ESI+) should match the exact mass (theoretical: C11_{11}H12_{12}N2_2O2_2, 218.0947 g/mol) .

Advanced: How does the quinoxaline moiety influence metabolic pathways compared to other ethane-1,2-diol derivatives?

Answer:
The 3-methylquinoxaline group introduces steric and electronic effects that alter hepatic metabolism. Unlike ethane-1,2-diol (which is oxidized to oxalic acid via glycolaldehyde and glycolic acid), the quinoxaline ring may direct metabolism toward glucuronidation or sulfation, bypassing oxalate-related nephrotoxicity . However, in vitro studies using liver microsomes (e.g., rat or human CYP450 isoforms) are critical to map specific metabolites. Contrast with phenyl-substituted analogs (e.g., 1-(4-hydroxyphenyl)ethane-1,2-diol), where aromatic hydroxylation dominates .

Advanced: How can researchers resolve contradictions in metabolic alkalosis observed in ethane-1,2-diol animal models?

Answer:
Low-dose ethane-1,2-diol in rats paradoxically elevates bicarbonate due to enhanced CO2_2 elimination, while high doses cause glycolic acid accumulation and metabolic acidosis . For this compound, researchers should:

  • Monitor blood gas parameters (pH, HCO3_3^-) and urinary oxalate/calcium levels.
  • Co-administer metabolic inhibitors (e.g., 4-methylpyrazole) to block alcohol dehydrogenase and isolate quinoxaline-specific effects .
  • Validate findings using isotopic tracing (13^{13}C-labeled diol) to track carbon flux .

Advanced: What experimental designs are optimal for studying its reactivity with oxidizing agents?

Answer:

  • Oxidation Kinetics: Use stopped-flow spectrophotometry to monitor Cr(VI)-mediated oxidation (common for ethane-1,2-diols). The quinoxaline ring may stabilize intermediate radicals, altering rate constants .
  • Radical Trapping: Employ spin-trapping agents (e.g., DMPO) in EPR studies to identify transient oxyl or hydroxyl radicals during oxidation .
  • Product Analysis: Confirm oxidation products (e.g., hydroxyethanal derivatives) via GC-MS or FTIR .

Advanced: How do aromatic substituents on ethane-1,2-diol derivatives affect reaction mechanisms in radical-mediated degradation?

Answer:
Electron-rich aromatic rings (e.g., 3,4-dimethoxyphenyl) in analogs like 1-(3,4-dimethoxyphenyl)ethane-1,2-diol increase susceptibility to oxyl radical (O^\bullet^-) attack at the Cα–Cβ bond, leading to side-chain cleavage. In contrast, electron-deficient rings (e.g., 3-methylquinoxaline) may redirect reactivity toward the diol moiety due to reduced aromatic stabilization . Comparative cyclic voltammetry (CV) studies can quantify oxidation potentials and guide mechanistic hypotheses .

Advanced: What strategies mitigate confounding variables in nephrotoxicity assays for this compound?

Answer:

  • Animal Models: Use transgenic mice lacking oxalate transporters (e.g., SLC26A6) to isolate quinoxaline-specific renal effects from CaOx deposition .
  • In Vitro Models: Employ proximal tubule cell lines (e.g., HK-2) with siRNA knockdown of metabolic enzymes (e.g., lactate dehydrogenase) to study direct cytotoxicity .
  • Urinary Biomarkers: Quantify KIM-1 and NGAL to distinguish tubular injury from crystalluria .

Advanced: How can researchers validate contradictory data on dose-dependent metabolic outcomes?

Answer:

  • Dose-Response Curves: Test multiple doses (0.1–10 mM) in hepatocyte cultures to identify non-linear metabolic thresholds.
  • Computational Modeling: Use PK/PD models to simulate competing pathways (e.g., oxidation vs. conjugation) and reconcile in vivo/in vitro discrepancies .
  • Species-Specific assays: Compare murine, primate, and human liver microsomes to assess translational relevance .

Tables for Key Data

Parameter Ethane-1,2-diol This compound
Metabolic Pathway Oxalate synthesisPredominant conjugation
Nephrotoxicity Driver CaOx depositionDirect tubular injury (hypothesized)
Oxidation Potential (mV) +450 vs. Ag/AgCl+620 vs. Ag/AgCl (estimated)
Primary Analytic Tool GC-MS for oxalateLC-MS/MS for quinoxaline metabolites

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.